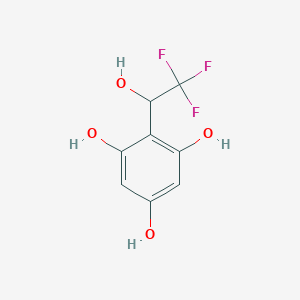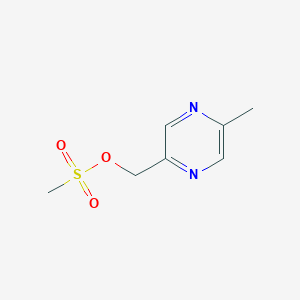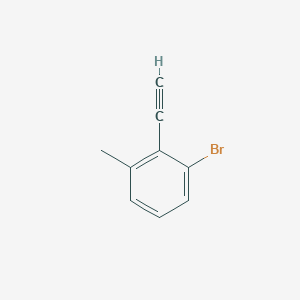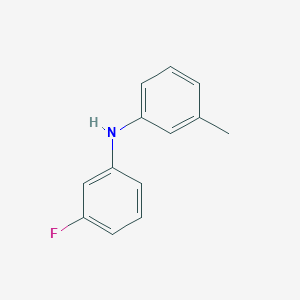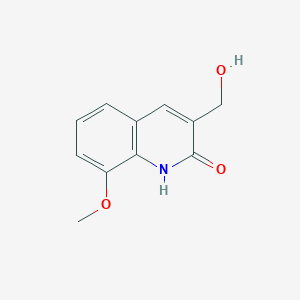
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 3-position and a methoxy group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position can be achieved through a hydroxymethylation reaction using formaldehyde and a base.
Methoxylation: The methoxy group at the 8-position can be introduced using a methoxylation reaction with methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-8-methoxyquinolin-2(1H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-8-methoxyquinoline.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways to alter cell behavior.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.
3-Hydroxymethylquinoline: A derivative with a hydroxymethyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
3-(hydroxymethyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-5,13H,6H2,1H3,(H,12,14) |
InChIキー |
NAKIRTDICZCQDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


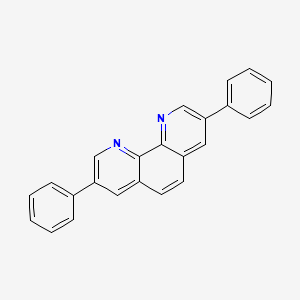
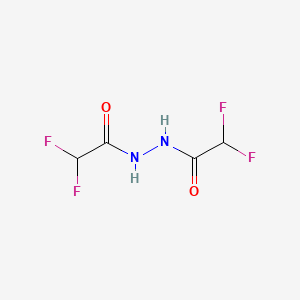
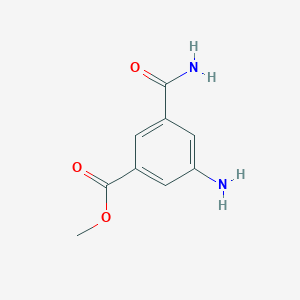
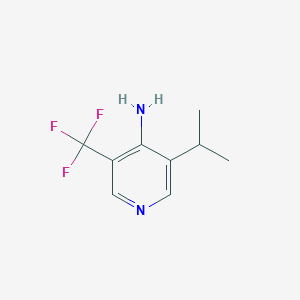
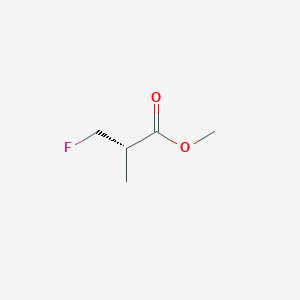

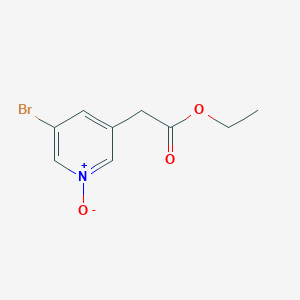
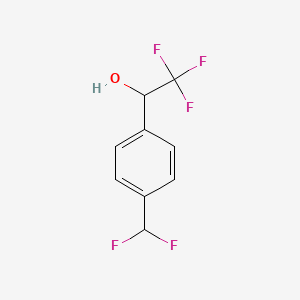
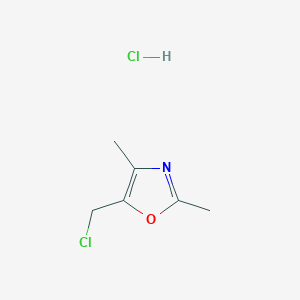
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
